molecular formula C11H14N2O4S2 B12312792 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid

Cat. No.: B12312792
M. Wt: 302.4 g/mol
InChI Key: VYWKJNWJUPZBQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is a synthetic compound characterized by the presence of terminal nitro and carboxylic acid groups, with a disulfide bond in the center. This compound is often used as a building block in various chemical syntheses due to its unique structural features .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid typically involves the reaction of 5-nitropyridine-2-thiol with 4-methyl-4-pentenoic acid under oxidative conditions to form the disulfide bond. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar oxidative coupling reactions. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of disulfide bond formation and reduction in proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its cleavable disulfide bond.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid involves the cleavage of the disulfide bond under reducing conditions, which can release active thiol groups. These thiol groups can then interact with various molecular targets, including proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S2/c1-11(2,6-5-10(14)15)19-18-9-4-3-8(7-12-9)13(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWKJNWJUPZBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.